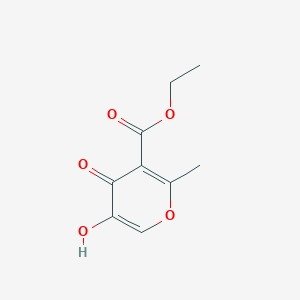

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

Description

Properties

Molecular Formula |

C9H10O5 |

|---|---|

Molecular Weight |

198.17 g/mol |

IUPAC Name |

ethyl 5-hydroxy-2-methyl-4-oxopyran-3-carboxylate |

InChI |

InChI=1S/C9H10O5/c1-3-13-9(12)7-5(2)14-4-6(10)8(7)11/h4,10H,3H2,1-2H3 |

InChI Key |

KDRPRNSKSMOEBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC=C(C1=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranone ring. The reaction conditions generally include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylic acid.

Reduction: Formation of ethyl 5-hydroxy-2-methyl-4-hydroxy-4H-pyran-3-carboxylate.

Substitution: Formation of various substituted pyranone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyran and Heterocyclic Families

The compound belongs to a broader class of oxygenated pyran derivatives and heterocyclic esters. Below is a comparative analysis of its structural and functional similarities with related compounds:

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate, with the molecular formula CHO and a molecular weight of approximately 198.17 g/mol, belongs to a class of compounds known for their diverse biological activities. This compound features a pyran ring structure, which is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antioxidant Activity : The compound shows potential in scavenging free radicals, which can mitigate oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit the production of inflammatory mediators, similar to other pyran derivatives.

- Antimicrobial Properties : There is evidence supporting its efficacy against various microbial strains.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance, it may modulate pathways involving nitric oxide (NO) production and cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. These interactions can potentially lead to the suppression of pro-inflammatory cytokines and mediators.

Case Studies

- In Vitro Studies : Research has demonstrated that derivatives of this compound can significantly reduce NO and prostaglandin E levels in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This suggests a mechanism involving the downregulation of inducible NO synthase (iNOS) and COX-2 mRNA levels, indicating its role in inflammatory modulation .

- In Vivo Studies : In animal models, administration of related pyran derivatives has shown promise in alleviating symptoms associated with gastric inflammation induced by hydrochloric acid and ethanol, further supporting their anti-inflammatory potential .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | CHO | Antioxidant, anti-inflammatory, antimicrobial |

| Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate | CHO | Similar activities with variations in potency |

| 5-Hydroxy-2-methyl-4-oxopyran-3-carboxylic acid | CHO | Focus on carboxylic acid functionality; lower activity |

| (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene | Variable | Strong anti-inflammatory properties |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of specific catalysts under controlled conditions to enhance yield and purity. Its versatility allows for applications not only in pharmaceuticals but also in agrochemicals and cosmetics due to its biological properties.

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

- Detailed Mechanistic Studies : Elucidating the precise pathways through which this compound exerts its effects.

- Clinical Trials : Assessing its efficacy and safety in human populations for potential therapeutic uses.

- Structural Modifications : Investigating how variations in the chemical structure can enhance or modify its biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate, and how can reaction conditions be optimized?

The compound can be synthesized via a one-pot multicomponent reaction involving aromatic aldehydes, malononitrile, and ethyl acetoacetate in aqueous conditions, catalyzed by ionic liquids such as [2-aminobenzoato][PF₆]. Key parameters include maintaining a controlled temperature (60–80°C) and optimizing stoichiometric ratios to enhance yield (e.g., 1:1:1 molar ratio of aldehyde, malononitrile, and ethyl acetoacetate). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What crystallographic tools are most effective for structural determination of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL for refinement and OLEX2 for structure solution and analysis is the gold standard. SHELXL enables precise refinement of hydrogen-bonding networks and thermal parameters, while OLEX2 integrates graphical interfaces for real-time model validation . For visualization, ORTEP-3 is recommended for generating publication-quality thermal ellipsoid plots .

Q. How should researchers characterize the compound’s purity and functional groups?

Combine spectroscopic techniques:

- NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., hydroxy proton at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm).

- IR : Identify key bands (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3200 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z for C₁₀H₁₂O₆: 228.0634) .

Advanced Research Questions

Q. How can crystallographic disorder in derivatives of this compound be resolved during refinement?

Disorder in substituents (e.g., rotational flexibility of ester groups) is addressed using SHELXL’s PART and AFIX commands to model split positions. Validate with anisotropic displacement parameters (ADPs) and residual density maps. For severe disorder, apply restraints (e.g., SIMU, DELU) to maintain geometric rationality .

Q. What advanced strategies resolve phase ambiguities in X-ray data for heavy-atom derivatives?

For derivatives with heavy atoms (e.g., iodine in iodophenyl analogs), employ dual-space methods in SHELXD/SHELXE. Use Patterson seeding to locate heavy atoms, followed by iterative phase extension via density modification. High-resolution data (<1.0 Å) improves success rates .

Q. How can non-covalent interactions (e.g., hydrogen bonds, π-stacking) be quantified in crystal packing?

Use CrystalExplorer or Mercury to analyze Hirshfeld surfaces and 2D fingerprint plots. Quantify hydrogen-bond distances (e.g., O–H···O ~2.6–2.8 Å) and π-π interactions (centroid distances <4.0 Å). SHELXL’s HTAB command automates hydrogen-bond tabulation .

Data Contradiction and Reproducibility

Q. How should discrepancies in reported spectroscopic data for analogs be resolved?

Cross-validate using orthogonal methods:

Q. Why do reaction yields vary significantly across studies for similar pyrone derivatives?

Variability stems from differences in:

- Catalyst loading : Ionic liquid catalysts (e.g., 5–10 mol%) vs. traditional bases.

- Solvent polarity : Aqueous vs. aprotic solvents alter transition-state stabilization.

- Workup protocols : Inadequate quenching of reactive intermediates may reduce isolated yields. Systematic DOE (Design of Experiments) optimizes reproducibility .

Methodological Recommendations

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify reactive sites. For example, the C4-oxo group is electrophilic (f⁻ > 0.1), while the C5-hydroxy group acts as a nucleophile. Solvent effects (e.g., ethanol) are modeled via PCM (Polarizable Continuum Model) .

Q. How can environmental factors (e.g., humidity, light) degrade the compound during storage?

Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.